Cas no 81335-87-7 ((2-Amino-4-methylphenyl)methanol)

(2-Amino-4-methylphenyl)methanol structure
81335-87-7 structure
(2-Amino-4-methylphenyl)methanol
81335-87-7
C8H11NO
137.179042100906
MFCD08275453
708051
436776

(2-Amino-4-methylphenyl)methanol Properties

Names and Identifiers

    • (2-Amino-4-methylphenyl)methanol
    • (4-methyl-2-nitrophenyl)methanol
    • 2-amino-4-methylbenzyl alcohol
    • 4-METHYL-2-NITROBENZYLALCOHOL
    • Benzenemethanol,2-amino-4-methyl-
    • 2-amino-4-methyl-benzenemethanol
    • 2-amino-4-methyl-benzyl alcohol
    • 2-Amino-4-methyl-benzylalkohol
    • Benzenemethanol,2-amino-4-methyl
    • 2-Amino-4-methylbenzenemethanol (ACI)
    • Benzyl alcohol, 2-amino-4-methyl- (3CI)
    • 81335-87-7
    • SCHEMBL2889115
    • OPXLRSYFDTULBU-UHFFFAOYSA-N
    • AKOS006287442
    • CS-0100669
    • MFCD08275453
    • DS-3926
    • EN300-7055766
    • Z1198176996
    • (2-Amino-4-methylphenyl)-methanol
    • O10038
    • DB-056515
    • SB83933
    • +Expand
    • MFCD08275453
    • OPXLRSYFDTULBU-UHFFFAOYSA-N
    • 1S/C8H11NO/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5,9H2,1H3
    • OCC1C(N)=CC(C)=CC=1

Computed Properties

  • 137.08400
  • 2
  • 2
  • 1
  • 137.084
  • 10
  • 105
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.1
  • 46.2Ų

Experimental Properties

  • 1.65070
  • 46.25000

(2-Amino-4-methylphenyl)methanol Security Information

  • H302
  • P280-P305+P351+P338
  • Keep in dark place,Inert atmosphere,Room temperature
  • Warning

(2-Amino-4-methylphenyl)methanol Customs Data

  • 2922199090
  • China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(2-Amino-4-methylphenyl)methanol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0053KF-100mg
(2-Amino-4-methylphenyl)methanol
81335-87-7 95%
100mg
$36.00 2024-04-21
A2B Chem LLC
AC37103-100mg
(2-Amino-4-methylphenyl)methanol
81335-87-7 95%
100mg
$28.00 2024-04-19
Aaron
AR0053SR-100mg
(2-Amino-4-methylphenyl)methanol
81335-87-7 95%
100mg
$29.00
abcr
AB401449-1 g
(2-Amino-4-methylphenyl)methanol; .
81335-87-7
1g
€264.50
Alichem
A014002024-250mg
2-Amino-4-methylbenzyl alcohol
81335-87-7 97%
250mg
$475.20 2023-09-01
Chemenu
CM185582-5g
(2-amino-4-methylphenyl)methanol
81335-87-7 95%
5g
$661
Crysdot LLC
CD12029055-5g
(2-Amino-4-methylphenyl)methanol
81335-87-7 95+%
5g
$396 2024-07-24
Enamine
EN300-7055766-0.1g
(2-amino-4-methylphenyl)methanol
81335-87-7 95%
0.1g
$48.0
eNovation Chemicals LLC
Y1214749-10g
(2-Amino-4-methylphenyl)methanol
81335-87-7 95%
10g
$900 2022-09-07
Key Organics Ltd
DS-3926-1MG
(2-Amino-4-methylphenyl)methanol
81335-87-7 >95%
1mg
£37.00 2023-07-11

(2-Amino-4-methylphenyl)methanol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 6 h, rt
Reference
Ru(II)-Catalyzed Decarbonylative Alkylation and Annulations of Benzaldehydes with Iodonium Ylides under Chelation Assistance
Li, Xiang ; et al, Organic Letters, 2022, 24(29), 5281-5286

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
Reference
A concise construction of 4-alkynylquinazolines via [4 + 2] annulation of 4-alkynylbenzoxazinanones with acylhydroxamates under transition-metal-free conditions
Yuan, Wen-Kui; et al, Organic Chemistry Frontiers, 2019, 6(16), 2892-2896

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
Reference
Tandem [3 + 2] Cycloaddition/1,4-Addition Reaction of Azomethine Ylides and Aza-o-quinone Methides for Asymmetric Synthesis of Imidazolidines
Jia, Hao; et al, Organic Letters, 2017, 19(19), 5236-5239

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  8 h, 70 °C
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  neutralized
Reference
Palladium catalyzed acetoxylation of benzylic C-H bonds using a bidentate picolinamide directing group
Cheng, Tao; et al, Organic & Biomolecular Chemistry, 2014, 12(9), 1405-1411

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  1 h, rt
Reference
Easy Access to Quinolin-2(1H)-ones via a One-Pot Tandem Oxa-Michael-Aldol Sequence
Jarrige, Lucie; et al, Synlett, 2017, 28(14), 1724-1728

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  24 h, rt
Reference
Synthesis of quinolinomorphinan derivatives as highly selective δ opioid receptor ligands
Ida, Yoshihiro; et al, Bioorganic & Medicinal Chemistry, 2012, 20(19), 5810-5831

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  rt; 12 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  1 h, rt
Reference
Easy Access to Quinolin-2(1H)-ones via a One-Pot Tandem Oxa-Michael-Aldol Sequence
Jarrige, Lucie; et al, Synlett, 2017, 28(14), 1724-1728

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  14 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt → -15 °C; 1 h, -5 °C; overnight, -5 °C → rt
Reference
The Synthesis of 5-Amino-dihydrobenzo[b]oxepines and 5-Amino-dihydrobenzo[b]azepines via Ichikawa Rearrangement and Ring-Closing Metathesis
Chwastek, Monika; et al, Journal of Organic Chemistry, 2016, 81(19), 9046-9074

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  10 min, 0 °C; 1.5 h, 30 °C; 30 °C → 0 °C
1.2 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ,  Water ;  0 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  24 h, rt
Reference
Synthesis of quinolinomorphinan derivatives as highly selective δ opioid receptor ligands
Ida, Yoshihiro; et al, Bioorganic & Medicinal Chemistry, 2012, 20(19), 5810-5831

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Palladium diacetate Solvents: Toluene ;  48 h, 110 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  8 h, 70 °C
2.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  neutralized
Reference
Palladium catalyzed acetoxylation of benzylic C-H bonds using a bidentate picolinamide directing group
Cheng, Tao; et al, Organic & Biomolecular Chemistry, 2014, 12(9), 1405-1411

(2-Amino-4-methylphenyl)methanol Raw materials

(2-Amino-4-methylphenyl)methanol Preparation Products

(2-Amino-4-methylphenyl)methanol Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:81335-87-7)
TANG SI LEI
15026964105
2881489226@qq.com

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